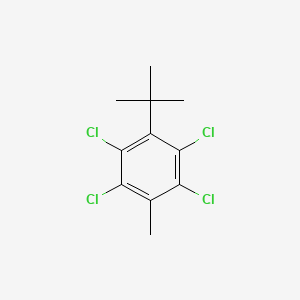
1-tert-Butyl-2,3,5,6-tetrachloro-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-Butyl-2,3,5,6-tetrachloro-4-methylbenzene is an organic compound with a complex structure, characterized by the presence of a tert-butyl group, four chlorine atoms, and a methyl group attached to a benzene ring
Preparation Methods
The synthesis of 1-tert-Butyl-2,3,5,6-tetrachloro-4-methylbenzene typically involves the chlorination of 1-tert-butyl-4-methylbenzene The reaction is carried out under controlled conditions using chlorine gas in the presence of a catalyst such as iron(III) chloride
Industrial production methods may involve similar chlorination processes, but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-tert-Butyl-2,3,5,6-tetrachloro-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the removal of chlorine atoms and the formation of less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxide ions, amines, or alkoxides, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
1-tert-Butyl-2,3,5,6-tetrachloro-4-methylbenzene has several scientific research applications:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Research into its biological activity and potential as a bioactive compound is ongoing. It may serve as a lead compound for the development of new pharmaceuticals or agrochemicals.
Industry: It is used in the production of specialty chemicals, including advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism by which 1-tert-Butyl-2,3,5,6-tetrachloro-4-methylbenzene exerts its effects depends on the specific reactions it undergoes. In general, the presence of multiple chlorine atoms and the tert-butyl group can influence the reactivity and stability of the compound. The molecular targets and pathways involved in its action are determined by the nature of the substituents introduced during chemical reactions.
Comparison with Similar Compounds
Similar compounds to 1-tert-Butyl-2,3,5,6-tetrachloro-4-methylbenzene include:
1-tert-Butyl-4-methylbenzene: Lacks the chlorine atoms, making it less reactive in certain chemical reactions.
1,2,3,4-tetrachloro-5-methylbenzene: Similar chlorination pattern but without the tert-butyl group, affecting its steric and electronic properties.
4-tert-Butyltoluene: Contains a tert-butyl group and a methyl group but lacks the chlorine atoms, resulting in different reactivity and applications.
Properties
IUPAC Name |
1-tert-butyl-2,3,5,6-tetrachloro-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl4/c1-5-7(12)9(14)6(11(2,3)4)10(15)8(5)13/h1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSZWMKPUVVKPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1Cl)Cl)C(C)(C)C)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90817184 |
Source


|
| Record name | 1-tert-Butyl-2,3,5,6-tetrachloro-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90817184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61468-37-9 |
Source


|
| Record name | 1-tert-Butyl-2,3,5,6-tetrachloro-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90817184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














